1-((Chloromethyl)sulfonyl)azetidine
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Overview
Description
1-((Chloromethyl)sulfonyl)azetidine is a four-membered heterocyclic compound containing nitrogen and sulfur atoms. It is a derivative of azetidine, characterized by the presence of a chloromethylsulfonyl group attached to the azetidine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-((Chloromethyl)sulfonyl)azetidine can be synthesized through various methods, including cyclization, nucleophilic substitution, and ring expansion. One common method involves the reaction of azetidine with chloromethylsulfonyl chloride under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-((Chloromethyl)sulfonyl)azetidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The sulfonyl group can undergo oxidation reactions to form sulfone derivatives.
Reduction: The compound can be reduced to form corresponding sulfides or amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include azido, thio, and alkoxy derivatives.
Oxidation: Sulfone derivatives are formed.
Reduction: Sulfides or amines are the major products.
Scientific Research Applications
1-((Chloromethyl)sulfonyl)azetidine has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex molecules and polymers. Its unique reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound is studied for its potential as a bioactive molecule, including its antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals, including coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 1-((Chloromethyl)sulfonyl)azetidine involves its ability to undergo nucleophilic substitution and ring-opening reactions. The chloromethylsulfonyl group is highly reactive, allowing the compound to interact with various biological targets, including enzymes and receptors. The ring strain in the azetidine ring also contributes to its reactivity, facilitating its use in polymerization and other chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with similar reactivity but higher ring strain.
Beta-lactams: Four-membered lactam rings with significant biological activity, particularly as antibiotics.
Sulfonyl Aziridines: Compounds with a sulfonyl group attached to an aziridine ring, exhibiting similar reactivity but different ring size.
Uniqueness
1-((Chloromethyl)sulfonyl)azetidine is unique due to its combination of a four-membered azetidine ring and a chloromethylsulfonyl group. This combination imparts distinct reactivity and stability, making it valuable in various chemical and biological applications. Its ability to undergo diverse chemical reactions and its potential as a bioactive molecule further highlight its uniqueness compared to similar compounds.
Biological Activity
1-((Chloromethyl)sulfonyl)azetidine is a unique chemical compound characterized by its azetidine ring and chloromethyl sulfonyl functional group. This structure imparts significant strain and reactivity, making it a valuable intermediate in organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals. The compound's biological activity has been explored in various studies, revealing its potential as an antimicrobial and antiviral agent.
Chemical Structure and Properties
The compound features:
- Azetidine Ring : A four-membered nitrogen-containing heterocycle that contributes to the molecule's reactivity.
- Chloromethyl Sulfonyl Group : Enhances electrophilic properties, facilitating interactions with biological targets.
Structural Comparison with Similar Compounds
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1-(4-Chlorophenyl)sulfonylazetidine | Contains a sulfonyl group and an aromatic ring | Exhibits different reactivity due to the aromatic system |
2-(Chloromethyl)azetidine | Similar azetidine core but lacks the sulfonyl group | More reactive due to lack of electron-withdrawing groups |
1-(2-Methylphenyl)sulfonylazetidine | Contains a methyl-substituted aromatic ring | Offers different pharmacological properties compared to chlorinated analogs |
Antimicrobial and Antiviral Potential
Research indicates that compounds structurally related to this compound exhibit significant antimicrobial and antiviral activities. For instance, substituted phenyl azetidine derivatives have been evaluated for their efficacy against various microbial infections. The mechanism of action often involves strong interactions facilitated by the sulfonyl group, which can inhibit specific protein functions.
Case Study Example : In one study, azetidine derivatives were tested against Gram-positive and Gram-negative bacteria using the broth microdilution minimum inhibitory concentration (MIC) method. Notably, compounds showed promising antibacterial activity with MIC values lower than standard antibiotics such as ampicillin and ciprofloxacin .
The biological activity of this compound is attributed to its ability to form hydrogen bonds and electrostatic interactions with proteins. This is crucial for its potential therapeutic applications, including:
- Enzyme Inhibition : Derivatives can effectively inhibit certain enzymes or receptors.
- Target Binding Affinity : Interaction studies have shown that the compound has a strong binding affinity to various biological targets.
Synthesis and Functionalization
The synthesis of this compound typically involves several key steps, allowing for further functionalization:
- Formation of the Azetidine Ring : Initial synthesis steps include creating the azetidine framework.
- Introduction of Chloromethyl Sulfonyl Group : This step enhances the electrophilic nature of the compound.
- Further Modification : The compound can be modified to create derivatives with tailored biological activities.
Synthesis Pathway Example
A recent study described a synthetic route for producing azetidine derivatives that involved:
Properties
Molecular Formula |
C4H8ClNO2S |
---|---|
Molecular Weight |
169.63 g/mol |
IUPAC Name |
1-(chloromethylsulfonyl)azetidine |
InChI |
InChI=1S/C4H8ClNO2S/c5-4-9(7,8)6-2-1-3-6/h1-4H2 |
InChI Key |
FHNIQBKCHCPHQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1)S(=O)(=O)CCl |
Origin of Product |
United States |
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